Regioisomer Divergence in Ruthenium-Catalyzed Cyclization
In a ruthenium-catalyzed cyclization system using Cp(PPh₃)₂RuCl, the 3-thienyl propargylic alcohol (compound 1a) undergoes low-temperature cyclization to yield a well-defined ruthenium carbene complex (2a), a sulfur-containing fused-ring species characterized crystallographically [1]. Under identical reaction conditions, the 2-thienyl regioisomer (compound 1b) also forms a corresponding carbene complex; however, subsequent oxidative cleavage with NEt₃/O₂ produces distinct aldehydic products (4a from 1a vs. 4b from 1b) and ester derivatives (5a-1 from 1a vs. 5b from 1b) [1]. The mechanistic pathway diverges fundamentally—cyclization of 1a proceeds via π-coordination of ruthenium with the alkyne, while the 2-thienyl variant engages the catalyst with a different spatial trajectory [1].
| Evidence Dimension | Cyclization product identity and oxidative cleavage outcome |
|---|---|
| Target Compound Data | Yields ruthenium carbene complex 2a; oxidation yields naphthothiophene aldehyde 4a and ester 5a-1 |
| Comparator Or Baseline | 3-(2-Thienyl)-2-propyn-1-ol (compound 1b) yields ruthenium carbene complex 2b; oxidation yields aldehyde 4b and ester 5b |
| Quantified Difference | Structurally distinct fused-ring heterocyclic scaffolds (isomeric aldehyde and ester products) |
| Conditions | Ru catalyst: Cp(PPh₃)₂RuCl; oxidation: NEt₃, O₂, CHCl₃ or CHCl₃/MeOH, room temperature |
Why This Matters
This regioisomer-dependent product divergence means that selecting 3-(3-thienyl)-2-propyn-1-ol vs. the 2-thienyl analog is not interchangeable; the choice directly determines the heterocyclic scaffold obtained.
- [1] Tsai, F.-Y. (2012). Cyclization of Aromatic Propargyl Alcohol with Thiophene Group Yielding Naphthothiophene Aldehyde Catalyzed by Ruthenium Complex. Doctoral dissertation, National Taiwan University. View Source
